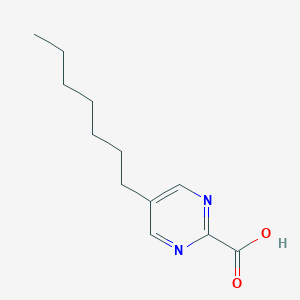
5-Heptylpyrimidine-2-carboxylic acid
Beschreibung
5-Heptylpyrimidine-2-carboxylic acid is a pyrimidine derivative featuring a heptyl alkyl chain at position 5 and a carboxylic acid group at position 2 of the heterocyclic ring. Pyrimidine-based carboxylic acids are pivotal in medicinal chemistry due to their structural versatility and bioactivity, particularly as enzyme inhibitors or antimicrobial agents .
Eigenschaften
CAS-Nummer |
105343-79-1 |
|---|---|
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
5-heptylpyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-4-5-6-7-10-8-13-11(12(15)16)14-9-10/h8-9H,2-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
HAXNGJJKAVMCOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CN=C(N=C1)C(=O)O |
Kanonische SMILES |
CCCCCCCC1=CN=C(N=C1)C(=O)O |
Synonyme |
2-Pyrimidinecarboxylic acid, 5-heptyl- (9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The heptyl chain increases molecular weight and logP compared to phenyl or halogen substituents, suggesting greater lipophilicity.
- Polar groups (e.g., hydroxyimino in dihydropyrimidines) reduce logP, enhancing water solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


